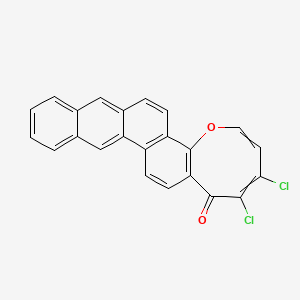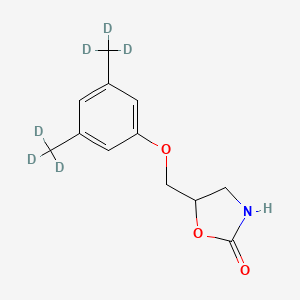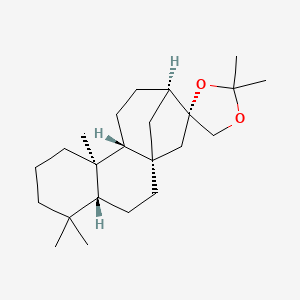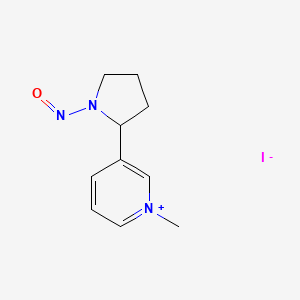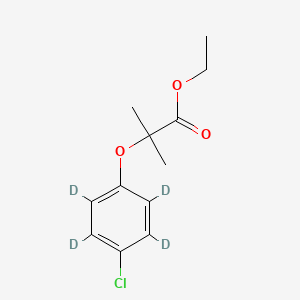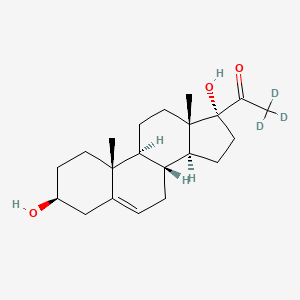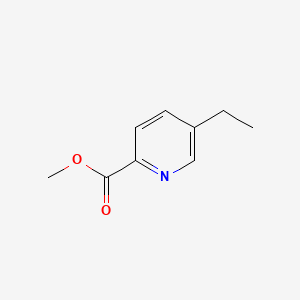
Methyl 5-ethylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Epigenetic Modifications and Cancer Therapy
Research indicates that DNA methylation, involving the addition of a methyl group to the 5th position of cytosine, plays a crucial role in gene expression regulation and chromatin structure modulation. Abnormal methylation patterns are associated with malignancies, leading to genetic instability and tumor suppressor gene repression. DNA methyltransferase inhibitors have shown promise in inhibiting hypermethylation and restoring suppressor gene expression, indicating their potential in cancer therapy (Goffin & Eisenhauer, 2002).
Methylation Landscape in Cancer
The Ten-Eleven Translocation (TET) enzymes, responsible for DNA demethylation, play a pivotal role in cancer progression. Mutations and abnormal TET protein expression contribute to carcinogenesis. Research suggests that vitamin C can enhance TET enzyme activity, potentially inhibiting tumor growth and serving as a novel pathway for cancer treatment. This highlights the importance of understanding methylation and demethylation processes in cancer therapy (Shekhawat et al., 2021).
Ethylene Perception and Plant Growth
The study of 1-methylcyclopropene (1-MCP), an ethylene perception inhibitor, has provided significant insights into the role of ethylene in fruit and vegetable ripening and senescence. Understanding how compounds like 1-MCP influence ethylene perception can lead to advances in agricultural practices and post-harvest technology, offering a commercial approach to improve the quality and shelf life of produce (Watkins, 2006).
Antimicrobial and Anti-biofilm Properties
Compounds like carvacrol, with structural similarities to methyl 5-ethylpyridine-2-carboxylate, have been investigated for their antimicrobial and anti-biofilm activities. Carvacrol, found in oregano and other herbs, shows promise against a wide range of bacteria and fungi, indicating the potential for developing new anti-infective materials and treatments (Marchese et al., 2018).
Wirkmechanismus
- MEP’s primary targets are not well-documented in the literature. However, it is synthesized from the cyclic acetaldehyde ammonia trimer (AAT) via a novel route . Further research is needed to identify specific molecular targets.
- Although the exact mechanism remains unclear, MEP is believed to interact with norepinephrine and dopamine reuptake transporters, acting as a norepinephrine and dopamine reuptake inhibitor (NDRI). This action increases the presence of these neurotransmitters in the extraneuronal space, prolonging their effects .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
methyl 5-ethylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIMSFIKIBYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652646 |
Source


|
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13509-14-3 |
Source


|
| Record name | Methyl 5-ethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

